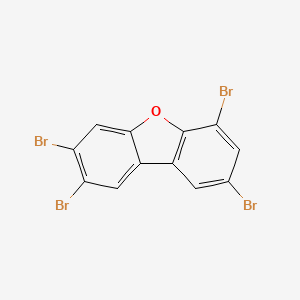
(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol” is a complex molecule with an intriguing structure. Let’s break it down:
-
Chirality: : The compound contains three stereocenters (2R, 3R, and 4S), making it chiral. Chirality plays a crucial role in its interactions with biological systems.
-
Functional Groups
Purine Base: The purine base (6-Amino-9H-purin-9-yl) is a key component. Purines are essential for DNA, RNA, and ATP.
Chloromethylene Group: The chloromethylene group (C=Cl) adds reactivity and specificity.
准备方法
Synthetic Routes:
Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. One approach involves coupling a purine derivative with a chloromethylene-containing sugar precursor.
Enzymatic Synthesis: Enzymes can catalyze the formation of specific bonds, allowing for more selective synthesis.
Reaction Conditions:
Protecting Groups: To control regioselectivity during glycosylation, protecting groups are used.
Stereochemistry Control: Chiral reagents and catalysts ensure the desired stereochemistry.
Industrial Production:
- Large-scale production typically involves optimized synthetic routes, efficient purification, and quality control.
化学反应分析
Reactions:
Glycosylation: Formation of the glycosidic bond between the purine base and the sugar moiety.
Substitution: Chlorine can be substituted with other functional groups.
Redox Reactions: Oxidation or reduction of specific functional groups.
Common Reagents:
Nucleophiles: Alcohols, amines, or other nucleophiles for glycosylation.
Halogenating Agents: For chlorination.
Oxidizing/Reducing Agents: To modify functional groups.
Major Products:
Glycoside: The compound forms a glycosidic bond between the purine base and the sugar, yielding a nucleoside.
Modified Derivatives: Substituted or oxidized forms.
科学研究应用
Antiviral Agents: Purine analogs have antiviral activity.
Nucleoside Analog Chemotherapy: Used against cancer.
Enzyme Inhibitors: Targeting specific enzymes involved in nucleotide metabolism.
Molecular Probes: Fluorescently labeled derivatives for cellular imaging.
作用机制
Inhibition: The compound may inhibit viral polymerases or cellular enzymes.
DNA/RNA Incorporation: It can be incorporated into nucleic acids, disrupting replication or transcription.
相似化合物的比较
Similar Compounds:
属性
分子式 |
C10H10ClN5O3 |
|---|---|
分子量 |
283.67 g/mol |
IUPAC 名称 |
(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(chloromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1 |
InChI 键 |
CHJNOSMDBFGGQH-QCUWZOMOSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/Cl)/O3)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CCl)O3)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
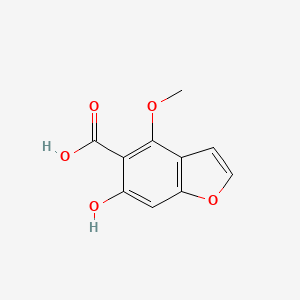
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
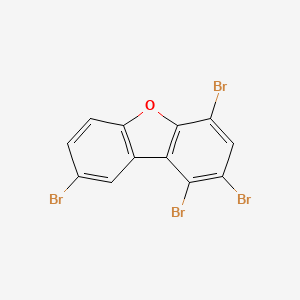
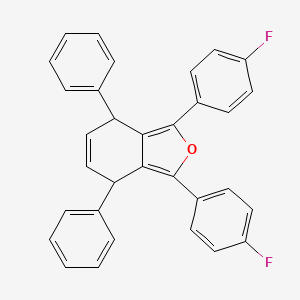
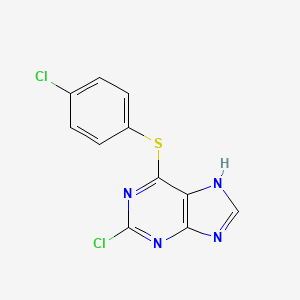
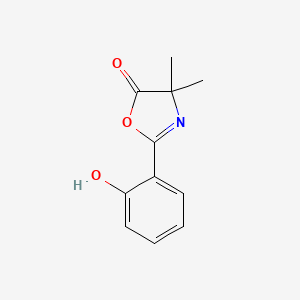
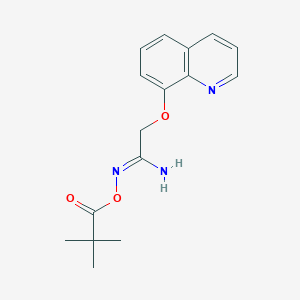
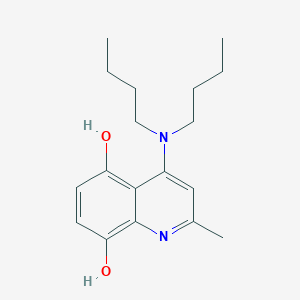
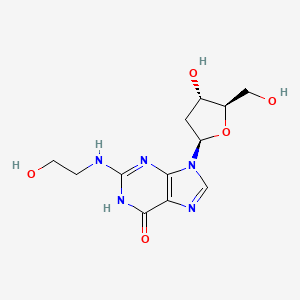
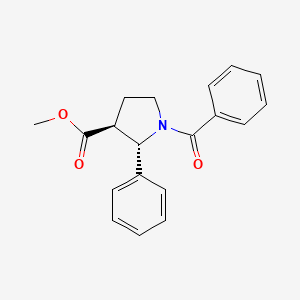
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
